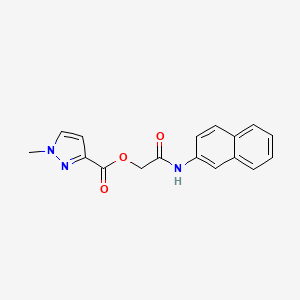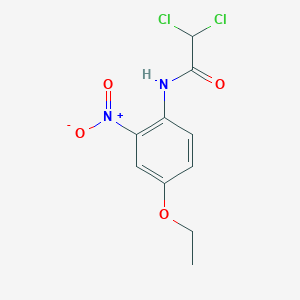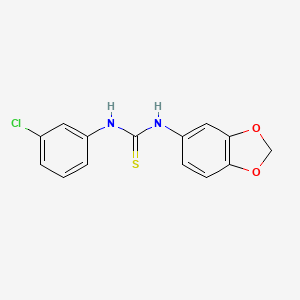![molecular formula C23H25N3O2 B10953228 N-(4-methylpiperazin-1-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10953228.png)
N-(4-methylpiperazin-1-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPIPERAZINO)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their potential therapeutic properties. This compound features a piperazine ring substituted with a methyl group and a benzamide moiety linked to a naphthyl group via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPIPERAZINO)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with appropriate reagents.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a nucleophilic substitution reaction using 2-naphthol and a suitable leaving group.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the naphthyl group.
Reduction: Reduction reactions could target the benzamide moiety or the naphthyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHYLPIPERAZINO)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPIPERAZINO)-4-[(2-PHENOXY)METHYL]BENZAMIDE: Similar structure but with a phenoxy group instead of a naphthyloxy group.
N-(4-METHYLPIPERAZINO)-4-[(2-THIENYLOXY)METHYL]BENZAMIDE: Contains a thienyloxy group instead of a naphthyloxy group.
Uniqueness
N-(4-METHYLPIPERAZINO)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to the presence of the naphthyloxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(4-methylpiperazin-1-yl)-4-(naphthalen-2-yloxymethyl)benzamide |
InChI |
InChI=1S/C23H25N3O2/c1-25-12-14-26(15-13-25)24-23(27)20-8-6-18(7-9-20)17-28-22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16H,12-15,17H2,1H3,(H,24,27) |
InChI Key |
AONCVIMWCXWJDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-[4-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B10953147.png)

![2-{2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10953157.png)
![N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953166.png)

![N-[6-iodo-4-oxo-2-(4-propoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10953179.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10953186.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10953196.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953199.png)
![4-bromobenzyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10953202.png)
![Ethyl 4-[2-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10953204.png)
![3-[({[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B10953205.png)
![(3E)-3-[4-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10953207.png)

